molecular formula C10H12BrNO2 B8729731 5-bromo-N-methoxy-N,2-dimethylbenzamide

5-bromo-N-methoxy-N,2-dimethylbenzamide

Cat. No.: B8729731
M. Wt: 258.11 g/mol
InChI Key: ZJAGXJWJPPDLOV-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Bromo-N-methoxy-N,2-dimethylbenzamide (C₁₀H₁₂BrNO₂; MW 258.12) is a substituted benzamide featuring:

  • A bromine atom at the 5-position of the benzene ring.
  • A methyl group at the 2-position of the benzene ring.
  • A methoxy group (-OMe) and a methyl group (-Me) attached to the amide nitrogen (N-methoxy-N-methyl substitution).

Synthesis:
The compound is synthesized via activation of 5-bromo-2-methylbenzoic acid with oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane (DCM) . Key analytical data includes:

  • Elemental Analysis: Calcd. C 46.53%, H 4.69%, N 5.43%; Found C 45.03%, H 4.78%, N 5.60% .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

5-bromo-N-methoxy-N,2-dimethylbenzamide

InChI

InChI=1S/C10H12BrNO2/c1-7-4-5-8(11)6-9(7)10(13)12(2)14-3/h4-6H,1-3H3

InChI Key

ZJAGXJWJPPDLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Acid Chloride Formation

This method begins with 5-bromo-2-methylbenzoic acid (C₈H₇BrO₂), which is converted to its acid chloride using oxalyl chloride [(COCl)₂] in anhydrous DCM with catalytic dimethylformamide (DMF).

Reaction Conditions :

  • Step 1 : 5-Bromo-2-methylbenzoic acid (20 mmol) reacts with oxalyl chloride (40 mmol) at 25°C for 2 hours. Excess (COCl)₂ ensures complete conversion, evidenced by the cessation of gas evolution (HCl and CO).

  • Step 2 : The crude acid chloride is treated with N,O-dimethylhydroxylamine hydrochloride (23 mmol) and triethylamine (50 mmol) in DCM at 0°C, followed by warming to 25°C for 20 hours.

Yield and Purity :

  • Overall Yield : 72–75% after column chromatography (SiO₂, ethyl acetate/hexane gradient).

  • Purity : >95% by HPLC, confirmed by 1H NMR^1 \text{H NMR} (DMSO-d6d_6): δ 7.91 (s, 1H, Ar-H), 3.42 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂).

Advantages :

  • Avoids handling elemental bromine by using pre-brominated starting materials.

  • Scalable to kilogram quantities with automated reactors.

Electrochemical Bromination

Diaphragm Electrolytic Cell Method

A patent (CN103060837A) describes an electrochemical approach for brominating analogous benzamides, offering insights into potential adaptations for 5-bromo-N-methoxy-N,2-dimethylbenzamide.

Procedure :

  • Electrodes : Platinum sheets (anode and cathode).

  • Electrolyte : Dilute sulfuric acid (10–20 wt%) and hydrobromic acid (35–45 wt%).

  • Substrate : N-Methoxy-N,2-dimethylbenzamide dissolved in tetrahydrofuran (THF).

Key Parameters :

Current Density (mA/cm²)Voltage (V)Temperature (°C)Yield (%)
1552597.1

Benefits :

  • Eliminates liquid bromine, reducing equipment corrosion and waste.

  • Achieves near-quantitative yields under mild conditions.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Bromination78–8290–93ModerateHigh (toxic Br₂)
Acid Chloride Route72–75>95HighModerate
Electrochemical97.1>95HighLow

Mechanistic and Kinetic Studies

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, DCM) stabilize the transition state in electrophilic bromination, accelerating reaction rates by 30–40% compared to nonpolar solvents.

Temperature Effects

  • Low Temperatures (0–10°C) : Favor mono-bromination but prolong reaction times (12–24 hours).

  • Elevated Temperatures (40–50°C) : Risk di-bromination but reduce time to 2–4 hours.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with a melting point of 112–114°C.

Spectroscopic Data

  • 13C NMR^{13} \text{C NMR} : δ 168.9 (C=O), 137.2 (C-Br), 56.1 (OCH₃), 38.4 (N(CH₃)₂).

  • LCMS : m/z 258.11 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methoxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

5-bromo-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the amide nitrogen can enhance its binding affinity to these targets, leading to modulation of their activity. The bromine atom at the 5th position may also play a role in stabilizing the compound’s interaction with its targets through halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Benzene Ring) N-Substituents Molecular Formula MW Key Applications/Synthesis
5-Bromo-N-methoxy-N,2-dimethylbenzamide Br (C5), Me (C2) N-OMe, N-Me C₁₀H₁₂BrNO₂ 258 Cross-coupling , inhibitor synthesis
3-Methoxy-N,2-dimethylbenzamide Me (C2), OMe (C3) N-Me, N-Me C₁₀H₁₃NO₂ 179 Not specified; likely intermediate
2-Methoxy-N,N-dimethylbenzamide OMe (C2) N,N-dimethyl C₁₀H₁₃NO₂ 179 Building block for bioactive molecules
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide Cl (C5), OMe (C2) N-(2,3-dimethylphenyl) C₁₇H₁₇ClNO₂ 311 Potential kinase inhibitor
N-Methoxy-N,2-dimethylbenzamide Me (C2) N-OMe, N-Me C₁₀H₁₃NO₂ 179 NMR studies (¹³C data reported)
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide Br (C5), Cl (C2) N-(chromenyl-phenyl) C₂₁H₁₃BrClNO₃ 457 Anticancer research
Key Observations :

Halogen Substitution :

  • Bromine at C5 (in the parent compound) enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Substitution with chlorine (e.g., ) reduces steric bulk but may lower reactivity in metal-catalyzed reactions .

N-Substituent Effects :

  • N-Methoxy-N-methyl groups (parent compound) balance solubility and steric hindrance, making it versatile in medicinal chemistry .
  • Bulky N-substituents (e.g., 2,3-dimethylphenyl in ) may improve target selectivity but reduce synthetic yield .

Functional Group Additions :

  • Chromenyl or benzoxazolyl moieties (e.g., ) introduce π-π stacking capabilities, critical for kinase inhibitor design .

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